molecular formula C14H19KN2O4 B12110970 Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate

Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate

Cat. No.: B12110970
M. Wt: 318.41 g/mol
InChI Key: XSFPFDWBPBZUOO-UHFFFAOYSA-M
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Description

Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate typically involves the condensation of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde with 3-methylpentanoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylbutanoate
  • Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylhexanoate

Uniqueness

Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxyl and hydroxymethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

potassium;2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPFDWBPBZUOO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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